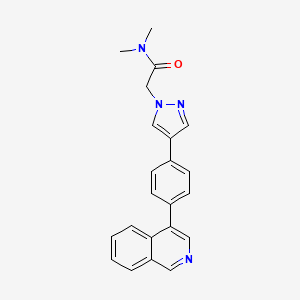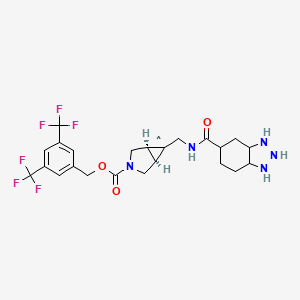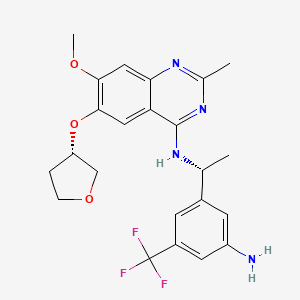
Biotin-PEG6-alcohol
Overview
Description
Biotin-PEG6-alcohol is a biotin-labeled, PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Biotin-PEG6-alcohol serves as a key component in the synthesis of PROTACs, facilitating the conjugation of target-recruiting moiety and E3 ligase-recruiting moiety . It is a PEG derivative containing a biotin group and a terminal primary hydroxyl .Molecular Structure Analysis
The molecular formula of Biotin-PEG6-alcohol is C22H41N3O8S . It contains a total of 76 bonds, including 35 non-H bonds, 2 multiple bonds, 22 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amide (aliphatic), 1 urea (-thio) derivative, 1 hydroxyl group, 1 primary alcohol, 5 ethers (aliphatic), 1 sulfide, and 1 tetrahydro .Chemical Reactions Analysis
Biotin-PEG6-alcohol is a PEG-based PROTAC linker containing a biotin label . This compound serves as a key component in the synthesis of PROTACs, facilitating the conjugation of target-recruiting moiety and E3 ligase-recruiting moiety .Physical And Chemical Properties Analysis
The molecular weight of Biotin-PEG6-alcohol is 507.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . It has 22 rotatable bonds . Its exact mass and monoisotopic mass are 507.26143645 g/mol . Its topological polar surface area is 162 Ų . It has a heavy atom count of 34 .Scientific Research Applications
Oxidative Stress and Protein Modification
Biotin-PEG compounds, particularly derivatives like biotin-N-maleimide (biotin-NM), have been utilized in sensitive methods to identify oxidized proteins in biological systems. For instance, in a study exploring oxidative stress in alcohol-exposed mouse livers, biotin-NM successfully identified oxidized cytosolic proteins. This research revealed that alcohol treatment led to elevated levels of oxidative stress markers and a significant increase in oxidized proteins, which were further analyzed using biotin-NM-labeled techniques. The findings suggested that biotin-PEG compounds could be crucial in understanding the oxidative modifications in proteins under certain pathological conditions, like alcohol-induced liver damage (Kim et al., 2006).
Diagnostic Imaging Enhancement
Biotin-PEG conjugates have been effectively used to enhance diagnostic imaging. For example, biotin-polyethylene glycol (PEG) liposomes, when combined with radiolabeling techniques, have shown potential in improving scintigraphic imaging of infections and inflammation. The incorporation of biotin into PEG liposomes did not affect their in vivo behavior but significantly improved the imaging of infections, particularly in regions with high blood-pool activity. This indicates the potential of biotin-PEG compounds in enhancing diagnostic imaging techniques (Laverman et al., 2000).
Drug Delivery and Biodistribution
The modification of biotin and its conjugates, like avidin, with polyethylene glycol (PEG) has been shown to improve the pharmacokinetics and biodistribution of drugs. PEGylation of avidin, for instance, has led to increased plasma half-life and lower immunogenicity, enhancing its potential use in pretargeting techniques for both diagnostic and therapeutic purposes in cancer therapy. This illustrates the pivotal role of biotin-PEG compounds in optimizing drug delivery systems (Chinol et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O8S/c26-6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-23-20(27)4-2-1-3-19-21-18(17-34-19)24-22(28)25-21/h18-19,21,26H,1-17H2,(H,23,27)(H2,24,25,28)/t18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCUGLZFTQXZRR-ZJOUEHCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG6-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)







![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)